molecular formula C27H25N3O3 B3500387 ISOPROPYL 4-({[6,8-DIMETHYL-2-(3-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE

ISOPROPYL 4-({[6,8-DIMETHYL-2-(3-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE

Cat. No.: B3500387
M. Wt: 439.5 g/mol
InChI Key: UQLWTQBDVIGROW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ISOPROPYL 4-({[6,8-DIMETHYL-2-(3-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core substituted with pyridyl and benzoate groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOPROPYL 4-({[6,8-DIMETHYL-2-(3-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Substitution with Pyridyl Group:

    Formation of the Benzoate Ester: The final step involves esterification, where the quinoline derivative reacts with isopropyl 4-aminobenzoate under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

ISOPROPYL 4-({[6,8-DIMETHYL-2-(3-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the quinoline or pyridyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions (e.g., basic or acidic media).

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline or pyridyl derivatives.

Scientific Research Applications

ISOPROPYL 4-({[6,8-DIMETHYL-2-(3-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ISOPROPYL 4-({[6,8-DIMETHYL-2-(3-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    ISOPROPYL 4-({[6,8-DIMETHYL-2-(3-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE: shares similarities with other quinoline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with pyridyl and benzoate groups makes it a versatile compound for various applications.

Properties

IUPAC Name

propan-2-yl 4-[(6,8-dimethyl-2-pyridin-3-ylquinoline-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3/c1-16(2)33-27(32)19-7-9-21(10-8-19)29-26(31)23-14-24(20-6-5-11-28-15-20)30-25-18(4)12-17(3)13-22(23)25/h5-16H,1-4H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLWTQBDVIGROW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=CC=C(C=C4)C(=O)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ISOPROPYL 4-({[6,8-DIMETHYL-2-(3-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE
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ISOPROPYL 4-({[6,8-DIMETHYL-2-(3-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE
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ISOPROPYL 4-({[6,8-DIMETHYL-2-(3-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE
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ISOPROPYL 4-({[6,8-DIMETHYL-2-(3-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE
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ISOPROPYL 4-({[6,8-DIMETHYL-2-(3-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE
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ISOPROPYL 4-({[6,8-DIMETHYL-2-(3-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE

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